molecular formula C12H13FO2 B2841022 Ethyl (E)-4-(4-fluorophenyl)but-3-enoate CAS No. 463934-03-4

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate

Cat. No.: B2841022
CAS No.: 463934-03-4
M. Wt: 208.232
InChI Key: BMJINJLLYIJNBZ-ONEGZZNKSA-N
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Description

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration) between the third and fourth carbons of the butenoate chain, with a 4-fluorophenyl substituent at the fourth position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cycloaddition reactions, enantioselective catalysis, and pharmaceutical intermediates . The fluorine atom on the phenyl ring enhances electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity toward nucleophiles or metal catalysts .

Properties

IUPAC Name

ethyl (E)-4-(4-fluorophenyl)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3-4,6-9H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJINJLLYIJNBZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate typically involves the esterification of 4-(4-fluorophenyl)but-3-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 4-(4-fluorophenyl)but-3-enoic acid.

    Reduction: Ethyl (E)-4-(4-fluorophenyl)but-3-enol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Ethyl (3E)-2-oxo-4-phenylbut-3-enoate
  • Key Differences : Replaces the 4-fluorophenyl group with a phenyl ring and introduces a 2-oxo group.
  • Impact: The 2-oxo group increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cyclizations compared to the non-oxo analogue .
(b) Methyl (E)-2-diazo-4-(4-fluorophenyl)but-3-enoate
  • Key Differences : Substitutes the ethyl ester with a methyl group and adds a diazo (–N₂) moiety at the second carbon.
  • Impact: The diazo group enables participation in metal-catalyzed insertion reactions (e.g., O–H bond insertion with Rh₂(TFA)₄), achieving high yields (84%) under mild conditions .
(c) Ethyl (E)-3-(4-fluorophenyl)but-2-enoate
  • Key Differences : Positional isomer with the double bond at C2–C3 instead of C3–C3.
  • Steric effects may differ in enantioselective reactions due to proximity of the fluorophenyl group to the ester .

Electronic and Reactivity Comparisons

Compound Electron-Withdrawing Groups Reactivity Highlights
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate 4-Fluorophenyl Stabilized conjugated system; participates in Rh-catalyzed insertions
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate 2-Oxo, phenyl Enhanced electrophilicity for cycloadditions; no fluorine-mediated stabilization
Methyl (E)-2-diazo-4-(4-fluorophenyl)but-3-enoate Diazo, 4-fluorophenyl Rapid O–H insertion (5 min reaction time); high enantioselectivity with chiral catalysts

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